

Evofosfamide: A Comparative Analysis of Efficacy Across Diverse Tumor Landscapes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Evofosfamide*

Cat. No.: *B1684547*

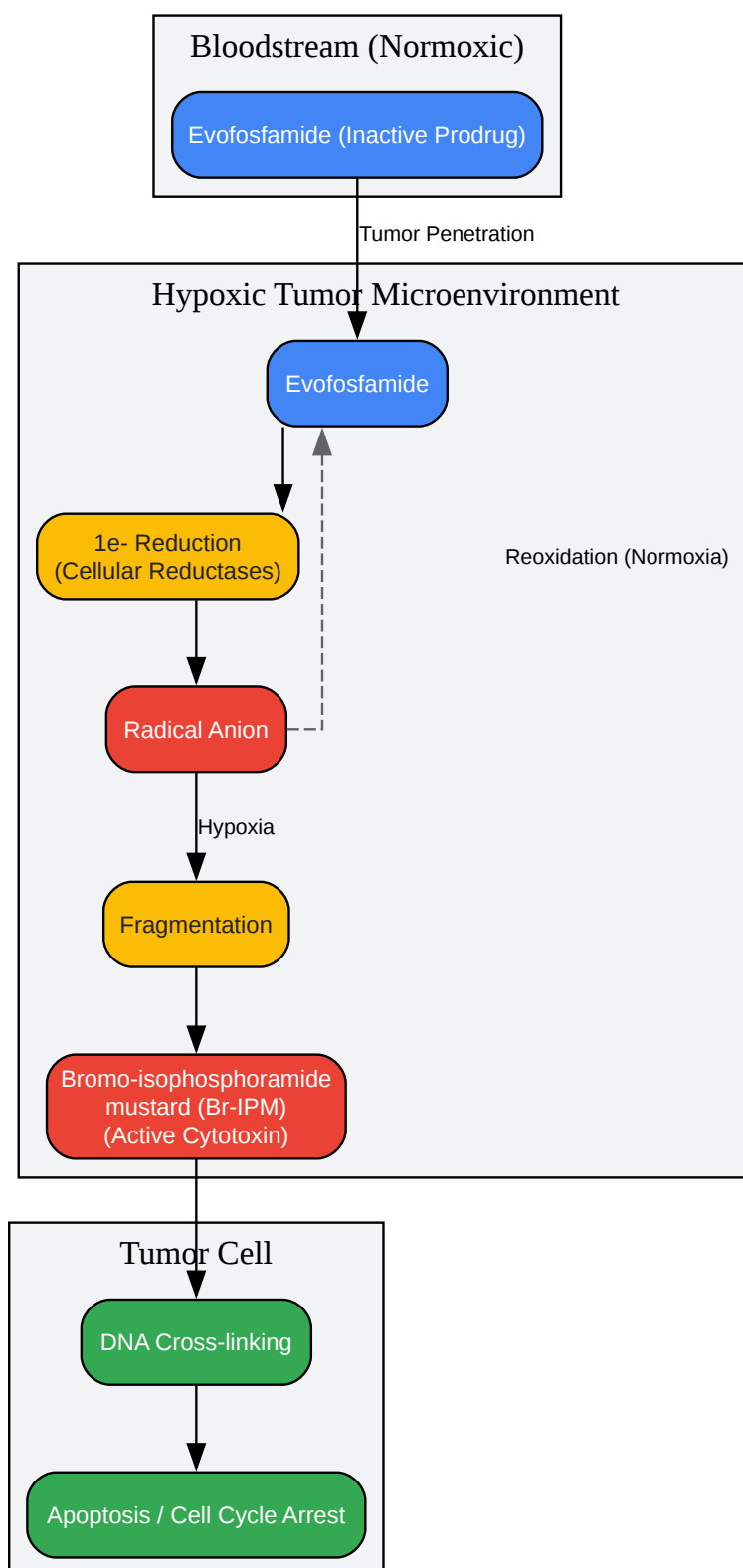
[Get Quote](#)

For Immediate Release

Evofosfamide (formerly TH-302), a hypoxia-activated prodrug, has been the subject of extensive research due to its innovative mechanism of targeting oxygen-deficient tumor microenvironments. This guide provides a comprehensive comparison of its efficacy across various tumor types, supported by data from pivotal clinical trials and preclinical studies. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of **Evofosfamide**'s performance and facilitate informed decisions in oncological research.

Mechanism of Action: Selective Targeting of Hypoxic Tumor Cells

Evofosfamide is a 2-nitroimidazole prodrug of the DNA cross-linking agent bromoisophosphoramide mustard (Br-IPM).[1] Under normal oxygen conditions (normoxia), the prodrug is relatively inert. However, in the hypoxic environment characteristic of many solid tumors, **Evofosfamide** undergoes a one-electron reduction by cellular reductases. This process leads to the fragmentation of the molecule and the release of the active cytotoxic agent, Br-IPM.[2][3] Br-IPM then cross-links DNA, inducing cell cycle arrest and apoptosis, thereby selectively destroying cancer cells in hypoxic regions that are often resistant to conventional chemotherapy and radiotherapy.[2][3]



[Click to download full resolution via product page](#)

Caption: **Evofosfamide's** hypoxia-activated mechanism of action.

Comparative Efficacy in Clinical Trials

Evofofamide has been evaluated in numerous clinical trials for a range of malignancies. The most definitive data comes from Phase 3 trials in soft tissue sarcoma and pancreatic cancer.

| Tumor Type | Trial Name (NCT ID) | Phase | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
|---------------------|---------------------------------|-------|-------------------------------|------------------------------|--|-----------------------------|
| Soft Tissue Sarcoma | TH-CR-406/SARC021 (NCT01440088) | 3 | A: Evofosfamide + Doxorubicin | 18.4 months | 6.3 months | 28% |
| | | | B: Doxorubicin | 19.0 months | 6.0 months | 18% |
| Pancreatic Cancer | MAESTRO (NCT01746979) | 3 | A: Evofosfamide + Gemcitabine | 8.7 months | 5.5 months | 15% (confirmed) |
| | | | B: Placebo + Gemcitabine | 7.6 months | 3.7 months | 9% (confirmed) |

| | | | | | | |
|-------------------------|-------------|-----|--|---|--|------------------------------|
| Multiple Myeloma | NCT01522872 | 1/2 | A: | | | 19.4% (PR+VGPR)10.7% (PR+CR) |
| | | | Evofosfamide + DexamethasoneB: Evofosfamide + Bortezomib + Dexamethasone | | | |
| | | | - | - | | |
| Prostate Cancer (mCRPC) | NCT03098160 | 1 | Evofosfamide + Ipilimumab | | | 16.7% |

Note: For the Multiple Myeloma study, response rates are presented as Partial Response (PR), Very Good Partial Response (VGPR), and Complete Response (CR).

Soft Tissue Sarcoma

The Phase 3 TH-CR-406/SARC021 trial evaluated the addition of **Evofosfamide** to doxorubicin in patients with advanced soft tissue sarcoma. The study did not meet its primary endpoint of improving overall survival. While the combination arm showed a numerically higher overall response rate, this did not translate into a survival benefit.

Pancreatic Cancer

In the Phase 3 MAESTRO study for advanced pancreatic cancer, the combination of **Evofosfamide** with gemcitabine did not result in a statistically significant improvement in overall survival compared to gemcitabine and placebo. However, there was a statistically significant improvement in progression-free survival and confirmed overall response rate in the **Evofosfamide** arm.

Multiple Myeloma

A Phase 1/2 study in heavily pretreated relapsed/refractory multiple myeloma patients showed that **Evofofosfamide**, both with dexamethasone alone and in combination with bortezomib and dexamethasone, demonstrated clinical activity. Disease stabilization was observed in over 80% of patients, with an overall survival of 11.2 months.

Prostate Cancer

In a Phase 1 trial for metastatic castration-resistant prostate cancer (mCRPC) and other solid tumors, the combination of **Evofofosfamide** and the immune checkpoint inhibitor ipilimumab showed an objective response rate of 16.7% and a disease control rate of 83.3%.

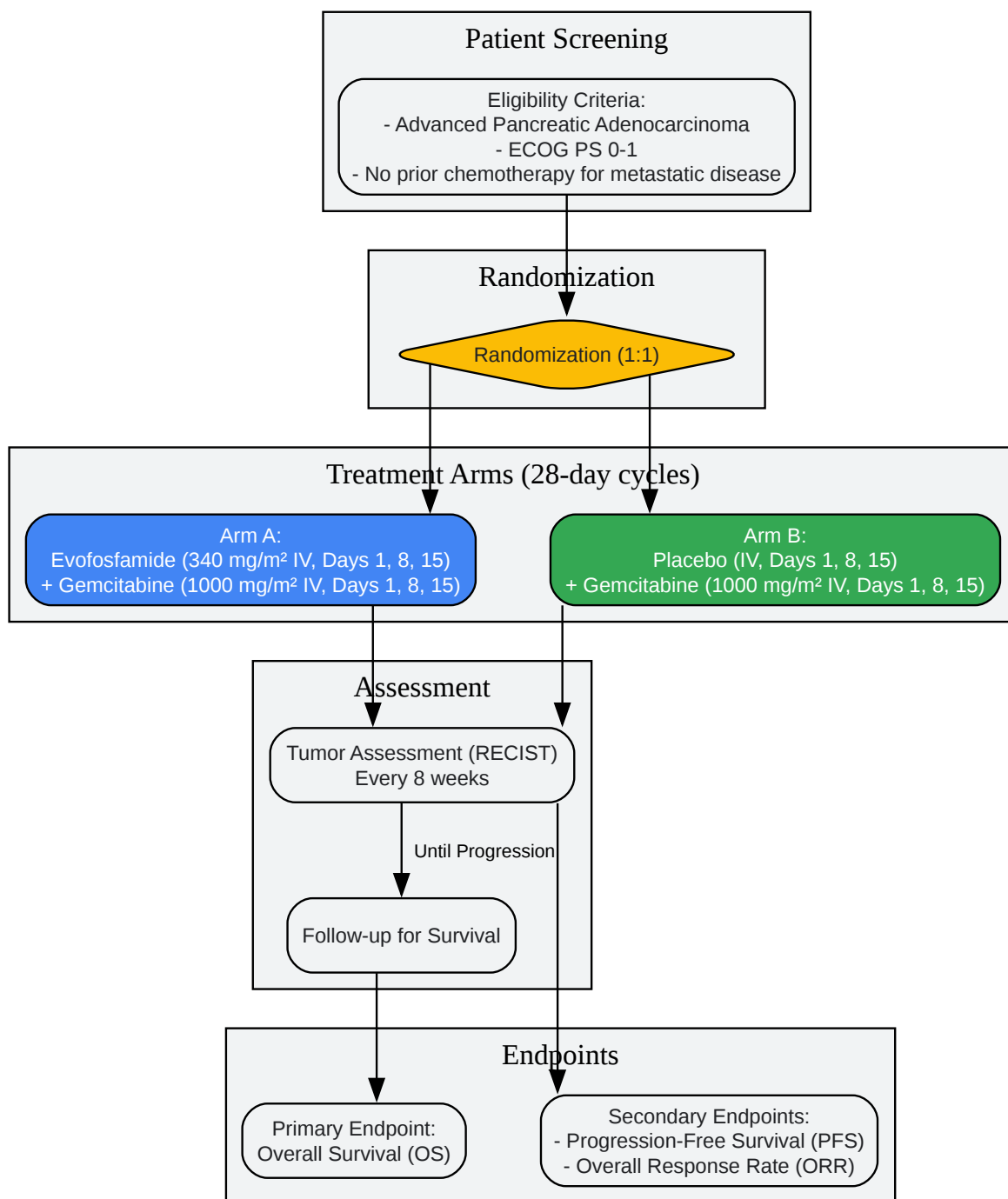
Preclinical Efficacy in Various Tumor Models

Preclinical studies have demonstrated **Evofofosfamide**'s potential in other cancer types, often in combination with standard therapies.

- Non-Small Cell Lung Cancer (NSCLC): In preclinical NSCLC H460 xenograft models, **Evofofosfamide** showed superior or comparable efficacy and a more favorable safety profile compared to ifosfamide, both as a monotherapy and in combination with docetaxel.
- Osteosarcoma: In an intratibial murine model of osteosarcoma, **Evofofosfamide**, alone and in combination with proapoptotic receptor agonists (PARAs), reduced tumor burden in the bone and the growth of pulmonary metastases.
- Nasopharyngeal Carcinoma (NPC): **Evofofosfamide** exhibited hypoxia-selective cytotoxicity in NPC cell lines. In xenograft models, it showed antitumor activity as a single agent and in combination with cisplatin, and it reduced hypoxic regions within the tumors.

Experimental Protocols

Phase 3 Clinical Trial Workflow (MAESTRO - Pancreatic Cancer)



[Click to download full resolution via product page](#)

Caption: A typical Phase 3 clinical trial workflow for **Evofosfamide**.

MAESTRO (NCT01746979) - Pancreatic Cancer:

- Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic pancreatic adenocarcinoma. Key inclusion criteria included an ECOG performance status of 0 or 1.
- Dosing Regimen:
 - Arm A: **Evofosfamide** (340 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1000 mg/m²) administered on the same days.
 - Arm B: Placebo administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1000 mg/m²) administered on the same days.
- Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate.

TH-CR-406/SARC021 (NCT01440088) - Soft Tissue Sarcoma:

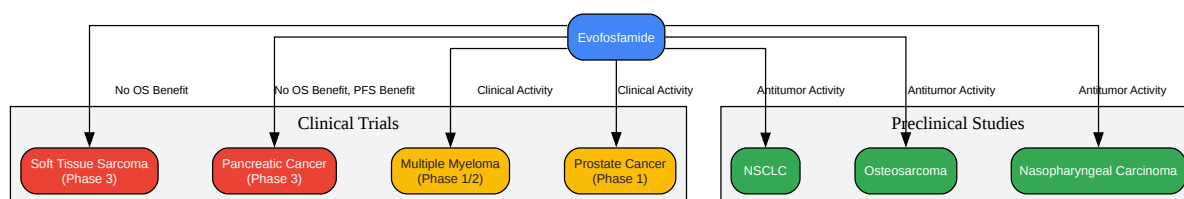
- Patient Population: Patients with locally advanced, unresectable or metastatic soft-tissue sarcoma who had not received prior chemotherapy for advanced disease.
- Dosing Regimen:
 - Arm A: **Evofosfamide** (300 mg/m²) in combination with doxorubicin (75 mg/m²).
 - Arm B: Doxorubicin (75 mg/m²) alone.
- Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and response rate.

Preclinical Study Protocol (NSCLC Xenograft Model)

- Cell Line: Human non-small cell lung cancer H460 cells.
- Animal Model: Immunocompromised nude mice.

- Tumor Implantation: Ectopic (subcutaneous) or orthotopic (intrapleural) implantation of H460 cells.
- Treatment Groups:
 - Vehicle control
 - **Evofofosfamide** monotherapy
 - Ifosfamide monotherapy
 - **Evofofosfamide** in combination with docetaxel
 - Ifosfamide in combination with docetaxel
- Outcome Measures: Tumor growth inhibition, animal survival, and assessment of hematologic toxicity.

Logical Relationship of Comparative Efficacy



[Click to download full resolution via product page](#)

Caption: Comparative efficacy of **Evofofosfamide** in different cancers.

Conclusion

Evofofosfamide has demonstrated a clear mechanism of action, selectively targeting hypoxic tumor cells. While it showed promise in early-phase trials and preclinical studies across a

variety of cancers, it failed to meet its primary endpoint of improving overall survival in two large Phase 3 trials for soft tissue sarcoma and pancreatic cancer. Despite these setbacks, the clinical activity observed in multiple myeloma and prostate cancer, along with its potential to overcome hypoxia-mediated resistance to immunotherapy, suggests that **Evofofosfamide** may still have a role in specific cancer settings or in combination with other therapeutic modalities. Further research is warranted to identify predictive biomarkers for patient selection and to explore novel combination strategies to harness the full potential of this hypoxia-activated prodrug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Evofofosfamide - Wikipedia [en.wikipedia.org]
- 3. Hypoxia-Activated Prodrug Evofofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evofofosfamide: A Comparative Analysis of Efficacy Across Diverse Tumor Landscapes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684547#comparative-efficacy-of-evofofosfamide-in-different-tumor-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com